Product packaging for 3-Benzyl-5-phenylisoxazole(Cat. No.:)

3-Benzyl-5-phenylisoxazole

Cat. No.: B289779
M. Wt: 235.28 g/mol
InChI Key: LFUKOGGFENMSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-5-phenylisoxazole is a synthetic organic compound featuring an isoxazole ring substituted at the 3- and 5- positions. The isoxazole scaffold is a privileged structure in medicinal chemistry and material science due to its versatile biological activities and physicochemical properties. Compounds based on this core structure are frequently investigated as key intermediates in the synthesis of pharmaceuticals and agrochemicals, and for their potential biological activities. Researchers value this scaffold for its ability to interact with various enzymatic targets. As a benzyl-substituted derivative, this compound may be of particular interest in developing structure-activity relationship (SAR) profiles or as a building block for more complex molecules. This product is provided for research and development purposes in a high-purity grade. It is intended for laboratory use only and is not classified as a drug, antibiotic, or medicinal product. It is not for human consumption, diagnostic use, or any therapeutic application. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO B289779 3-Benzyl-5-phenylisoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

3-benzyl-5-phenyl-1,2-oxazole

InChI

InChI=1S/C16H13NO/c1-3-7-13(8-4-1)11-15-12-16(18-17-15)14-9-5-2-6-10-14/h1-10,12H,11H2

InChI Key

LFUKOGGFENMSNV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NOC(=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 3 Benzyl 5 Phenylisoxazole and Analogous Isoxazole Systems

Classical Approaches to Isoxazole (B147169) Ring Formation

Traditional methods for constructing the isoxazole ring have been foundational in heterocyclic chemistry. These approaches often involve the formation of the key N-O bond through cyclization reactions of linear precursors. nanobioletters.com

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxides and Alkynes)

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is one of the most direct and widely utilized methods for synthesizing 3,5-disubstituted isoxazoles. nih.govjlu.edu.cnwikipedia.org This reaction, a type of [3+2] cycloaddition, involves the reaction of a 1,3-dipole (the nitrile oxide) with a dipolarophile (the alkyne). nih.govwikipedia.org The nitrile oxides are typically generated in situ from aldoximes or nitroalkanes to avoid handling these potentially unstable intermediates. core.ac.uk

The regioselectivity of this reaction is a key consideration, and it can often be controlled to favor the desired 3,5-disubstituted isomer. mdpi.com For the synthesis of 3-benzyl-5-phenylisoxazole, this would involve the reaction of phenylacetylene (B144264) with benzylnitrile oxide. The nitrile oxide itself can be generated from the corresponding aldoxime using various reagents. nih.gov

Reactant 1Reactant 2Key FeaturesProduct
Nitrile Oxide (1,3-dipole)Alkyne (Dipolarophile)[3+2] cycloaddition, often with in situ generation of the nitrile oxide.3,5-disubstituted isoxazole

This method's versatility allows for the preparation of a wide library of isoxazole derivatives by varying the substituents on both the nitrile oxide and the alkyne. nih.gov The reaction can be carried out under thermal conditions, but this may sometimes lead to a mixture of regioisomers. nih.govacs.org

Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine (B1172632)

Another classical and robust method for isoxazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydroxylamine. core.ac.ukyoutube.commisuratau.edu.ly This reaction proceeds through the initial formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic isoxazole ring. youtube.com

For the synthesis of this compound, the required precursor would be 1-phenyl-4-phenylbutane-1,3-dione. The reaction with hydroxylamine hydrochloride, typically in the presence of a base, leads to the formation of the desired isoxazole. tandfonline.com This method is particularly useful for synthesizing 3,5-disubstituted isoxazoles and has been a workhorse in heterocyclic synthesis for over a century. misuratau.edu.lytandfonline.com The pH of the reaction medium can be a critical parameter to control to maximize the yield of the desired isoxazole and minimize the formation of the isomeric 5-isoxazolone byproduct. cdnsciencepub.comacs.org

Reactant 1Reactant 2Key StepsProduct
1,3-Dicarbonyl CompoundHydroxylamineOxime formation, intramolecular cyclization, dehydration.3,5-disubstituted isoxazole

A variation of this method involves the use of chalcones (α,β-unsaturated ketones) as precursors. derpharmachemica.comnveo.org Chalcones can react with hydroxylamine hydrochloride, often in an alkaline medium, to yield isoxazoles through a cyclization reaction. nih.govresearchgate.net

Ring Closure Reactions from Diverse Precursors

Beyond the two primary classical methods, the isoxazole ring can be constructed through the cyclization of various other open-chain precursors. These methods offer alternative synthetic pathways that can be advantageous depending on the availability of starting materials and the desired substitution pattern on the isoxazole ring.

For instance, β-ketoesters can react with hydroxylamine to produce 3-hydroxyisoxazoles. tandfonline.comjst.go.jp While not directly yielding this compound, these intermediates can be further functionalized. The reaction of β-ketoesters or diketene (B1670635) with hydroxylamine requires careful pH control to favor the formation of 3-isoxazolols over 5-isoxazolones. cdnsciencepub.comacs.org Another approach involves the cyclization of α,β-acetylenic oximes, which can be catalyzed to form substituted isoxazoles. organic-chemistry.org

Modern Synthetic Strategies for Isoxazole Derivatives

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the construction of the isoxazole nucleus. These modern strategies often employ catalysts to enhance reaction rates, improve selectivity, and allow for milder reaction conditions. nih.gov

Transition Metal-Catalyzed Methodologies for Isoxazole Synthesis (e.g., Copper(I)-catalyzed cycloadditions)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoxazoles. mdpi.comrsc.org Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been adapted for the synthesis of isoxazoles. acs.orgorganic-chemistry.org Specifically, a copper(I)-catalyzed cycloaddition between a terminal alkyne and a nitrile oxide (generated in situ) provides a highly regioselective route to 3,5-disubstituted isoxazoles. acs.orgorganic-chemistry.orgorganic-chemistry.org

This one-pot, three-step procedure often starts from an aldehyde, which is converted to the corresponding aldoxime, then to the nitrile oxide, which then reacts with the alkyne in the presence of a copper(I) catalyst. organic-chemistry.org This method is highly reliable, tolerates a wide range of functional groups, and can be performed in aqueous solvents. acs.org The copper catalyst ensures high regioselectivity, favoring the 3,5-disubstituted product over the 3,4-disubstituted isomer that can form in uncatalyzed thermal reactions. acs.org Other transition metals, such as ruthenium, have also been employed to promote the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, sometimes favoring the formation of different regioisomers. nih.gov

CatalystReactantsKey FeaturesProduct
Copper(I) saltsTerminal Alkyne, Aldoxime (in situ nitrile oxide formation)High regioselectivity, mild conditions, one-pot procedure.3,5-disubstituted isoxazole
Ruthenium(II) complexesAryl Alkyne, Nitrile OxideCan favor the formation of 3,4-diaryl-substituted isoxazoles.3,4- or 3,5-disubstituted isoxazole

Metal-Free Synthetic Routes for Isoxazoles

In recent years, there has been a significant push towards the development of metal-free synthetic methodologies to address concerns about the cost, toxicity, and environmental impact of metal catalysts. nih.govrsc.org Several innovative metal-free approaches for isoxazole synthesis have emerged.

One prominent strategy involves the use of hypervalent iodine reagents. jlu.edu.cnnih.govarkat-usa.org These reagents can mediate the oxidative cyclization of various precursors to form the isoxazole ring. For example, hypervalent iodine reagents can be used to generate nitrile oxides from aldoximes, which then undergo [3+2] cycloaddition with alkynes. nih.govarkat-usa.orgrsc.org This method offers a metal-free alternative for the highly efficient 1,3-dipolar cycloaddition. arkat-usa.org Iodine itself can also mediate the synthesis of isoxazoles from precursors like chalcone (B49325) epoxides. researchgate.net

Organocatalysis has also been successfully applied to isoxazole synthesis. rsc.org For instance, organophosphine catalysts can be used for the [3+2] cycloaddition of N-hydroxyamides and alkynes to produce isoxazoles with excellent regioselectivity. acs.org Other organocatalytic methods include the use of simple organic molecules like urea (B33335) or triphenylphosphine (B44618) to catalyze the three-component reaction of an aldehyde, hydroxylamine, and a β-keto ester to form isoxazol-5(4H)-ones. researchgate.nettandfonline.com Furthermore, bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes in a metal-free manner. rsc.org

MethodReagents/CatalystKey Features
Hypervalent Iodine-MediatedAldoxime, Alkyne, Hypervalent Iodine ReagentMetal-free, efficient generation of nitrile oxides.
OrganocatalysisN-hydroxyamides, Alkynes, Organophosphine catalystMetal-free, high regioselectivity.
Base-PromotedAldoxime, Alkyne, DBUMetal-free, simple procedure.

Green Chemistry Approaches in Isoxazole Synthesis (e.g., Microwave-Assisted and Ultrasonication Methods)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like isoxazoles to reduce environmental impact, improve efficiency, and enhance safety. orgsyn.org These approaches focus on minimizing hazardous waste, reducing reaction times, and lowering energy consumption compared to traditional methods. orgsyn.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as rapid heating, increased reaction rates, and often higher product yields. vulcanchem.com For isoxazole synthesis, microwave-assisted 1,3-dipolar cycloadditions of in situ generated nitrile oxides with alkynes have been shown to be highly effective. rsc.org This method can regioselectively afford 3,5-disubstituted isoxazoles in moderate yields with reaction times that are considerably shorter than conventional heating methods. rsc.orgchim.it The synthesis of isoxazole derivatives via chalcones is another process that benefits from microwave irradiation, which enhances the reaction rate and leads to high selectivity and improved yields. orgsyn.orgvulcanchem.com Some protocols have successfully combined microwave heating with aqueous media to further enhance the green credentials of the synthesis. rsc.org

Ultrasonication Methods: Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to accelerate chemical reactions. This method has been successfully employed for the synthesis of various isoxazole derivatives. chemsynthesis.comwikipedia.org For instance, the synthesis of 3-alkyl-5-aryl isoxazoles has been achieved under ultrasound irradiation without a catalyst, offering advantages of a simple work-up, mild reaction conditions, high yields, and short reaction times. wikipedia.orgnih.gov One-pot, five-component reactions under ultrasound irradiation have been developed for the synthesis of novel 3,5-disubstituted isoxazole-sulfonamides in water, resulting in clean transformations, high yields (72–89%), and rapid reactions (20-28 minutes). molaid.com The use of a recoverable solid catalyst like Sn(II)-Montmorillonite K10 in water under sonication further exemplifies the eco-friendly nature of this approach. cdnsciencepub.com

Other Green Approaches: Beyond irradiation techniques, the use of environmentally benign solvents and solvent-free conditions are central to green isoxazole synthesis. Deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, have been successfully used as recyclable media for the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles. nih.govcore.ac.uk The use of water as a solvent, often in conjunction with a catalyst, for reactions like the condensation of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride is another prominent green strategy. nih.gov Furthermore, mechanochemistry, specifically ball-milling, provides a solvent-free route for the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides, using a recyclable Cu/Al2O3 nanocomposite catalyst to produce 3,5-isoxazoles.

MethodTypical ConditionsAdvantagesDisadvantagesReference(s)
Microwave-Assisted Nitrile oxide + alkyne, dielectric heatingReduced reaction times, higher yields, high selectivityRequires specialized equipment orgsyn.orgrsc.orgrsc.org
Ultrasonication Aldehyde + hydroxylamine + alkyne, sonication in waterMild conditions, high yields, catalyst-free options, energy efficientScalability can be a challenge chemsynthesis.comwikipedia.orgnih.govmolaid.com
Deep Eutectic Solvents (DES) One-pot reaction in ChCl:ureaRecyclable solvent, metal-free options, good yieldsMay require heating (50°C) nih.govcore.ac.uk
Ball-Milling Hydroxyimidoyl chloride + alkyne, Cu/Al2O3 catalyst, solvent-freeSolvent-free, scalable, simplified work-upRequires specialized milling equipment

Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

The synthesis of 3,5-disubstituted isoxazoles like this compound requires precise control over the regiochemical outcome of the ring-forming reaction. The two primary strategies, 1,3-dipolar cycloaddition and condensation of 1,3-dicarbonyls, can often lead to mixtures of isomers (e.g., 3,5- vs. 3,4-disubstituted), making regioselectivity a critical consideration. wikipedia.orgnih.gov

1,3-Dipolar Cycloaddition: The most common and versatile method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). wikipedia.org For terminal alkynes, this reaction can theoretically yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. High regioselectivity for the 3,5-isomer is often achieved, particularly in copper(I)-catalyzed reactions. nih.gov This method involves the reaction between an in situ generated nitrile oxide and a terminal acetylene, providing rapid and convenient access to the desired isomer. nih.gov Metal-free conditions can also provide high regioselectivity; for instance, using alkyl nitrites to generate the nitrile oxide intermediate from an aldoxime in situ allows for a regioselective [3+2] cycloaddition with alkynes to give 3,5-disubstituted products in high yields. nih.gov The choice of dipolarophile is also crucial; electron-deficient alkenes can be used in a one-pot sequence involving bromination, cycloaddition, and HBr elimination to give 3,5-disubstituted isoxazoles with complete regioselectivity. rsc.org

Condensation of 1,3-Dicarbonyl Compounds: The Claisen isoxazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, is a foundational method. nih.gov However, with unsymmetrical diketones, this approach frequently yields a mixture of regioisomers. rsc.orgunifi.it The regiochemical outcome can be controlled by modifying the reaction conditions (e.g., pH) or the substrate itself. nih.gov For example, reacting aryl 1,3-diketoesters with hydroxylamine hydrochloride under acidic conditions primarily yields 3,5-isoxazole esters. nih.gov More advanced methods utilize precursors like β-enamino diketones, where the reaction conditions (e.g., use of a Lewis acid like BF3·OEt2) can be tuned to direct the cyclocondensation towards a specific regioisomer with high selectivity. rsc.orgnih.gov

Synthetic StrategyKey ReactantsRegiocontrol FactorProductReference(s)
1,3-Dipolar Cycloaddition Nitrile Oxide + Terminal AlkyneCopper(I) catalysis, nature of reactants, in situ generation method3,5-Disubstituted Isoxazole nih.govnih.govrsc.org
Condensation Unsymmetrical 1,3-Diketone + HydroxylamineReaction pH (acidic conditions favor 3,5-isomer), solvent, substrate modification (e.g., enamino diketones)3,5-Disubstituted Isoxazole rsc.orgnih.govnih.govunifi.it
One-Pot from Alkenes Electron-Deficient Alkene + Nitrile OxideIn situ bromination/dehydrobromination sequence3,5-Disubstituted Isoxazole rsc.org

Specific Synthetic Pathways for this compound

The synthesis of the target molecule, this compound, can be achieved by applying the general principles of isoxazole formation with specifically chosen precursors that introduce the benzyl (B1604629) group at the C-3 position and the phenyl group at the C-5 position.

Strategies Involving Benzyl Halides and Acetylenic Reactants

A logical and efficient pathway to this compound is the 1,3-dipolar cycloaddition reaction. In this approach, the two key fragments, the benzyl group and the phenyl-substituted alkyne, are brought together.

The most direct route involves the reaction of phenylacetylene with benzyl nitrile oxide . The phenyl group from phenylacetylene forms the C-5 substituent of the isoxazole ring. The benzyl nitrile oxide, which provides the C-3 benzyl substituent, is a reactive intermediate and is typically generated in situ. It can be prepared from 2-phenylacetaldehyde oxime , which in turn is synthesized from the reaction of 2-phenylacetaldehyde with hydroxylamine. rsc.orgrsc.org The oxime is then oxidized to the nitrile oxide using various reagents, such as sodium hypochlorite (B82951) or hypervalent iodine compounds, which then immediately reacts with the phenylacetylene present in the mixture to yield this compound. researchgate.netrsc.org

An alternative, though less direct, strategy could involve a benzyl halide, such as benzyl chloride. While a three-component reaction of benzyl chloride, sodium azide, and phenylacetylene is known to produce triazoles, modifications of this theme are conceivable. orgsyn.orgresearchgate.net For instance, the benzyl halide could be converted to a benzyl-substituted acetylenic reactant, which would then undergo cycloaddition with benzonitrile (B105546) oxide (generated from benzaldoxime). However, the former pathway is more convergent for achieving the desired 3,5-substitution pattern.

Routes Utilizing Phenyl-Substituted Precursors at C-5

Placing the phenyl group at the C-5 position can be reliably achieved using two main classes of precursors: phenyl-substituted alkynes and phenyl-substituted 1,3-dicarbonyl compounds.

As mentioned in the previous section, phenylacetylene is the ideal precursor for introducing the C-5 phenyl group via a [3+2] cycloaddition. Its reaction with a suitable 1,3-dipole, namely benzyl nitrile oxide, regioselectively yields this compound. wikipedia.orgnih.govcore.ac.uk

The second major strategy involves the cyclocondensation of an unsymmetrical β-diketone with hydroxylamine. nih.govcore.ac.uk To obtain the target molecule, the required precursor is 1,4-diphenylbutane-1,3-dione (also known as benzylbenzoyl-methane). In this molecule, the two carbonyl groups are flanked by a phenyl group and a benzyl group. Reaction with hydroxylamine hydrochloride, typically under reflux in a solvent like ethanol, would lead to cyclization. Depending on the reaction conditions, a mixture of two regioisomers (this compound and 3-phenyl-5-benzylisoxazole) could form. However, controlling the pH can often favor one isomer. The synthesis of the analogous 1,3-diphenyl-1,3-propanedione is well-established, proceeding via a Claisen condensation between acetophenone (B1666503) and ethyl benzoate, suggesting that 1,4-diphenylbutane-1,3-dione could be prepared similarly from appropriate precursors. prepchem.com

Derivatization from Simpler Isoxazole Scaffolds

An alternative approach to building the this compound framework is to start with a pre-formed, simpler isoxazole ring and introduce the required substituents through functional group manipulation.

One potential strategy is through palladium-catalyzed cross-coupling reactions . nih.govorganic-chemistry.org This would involve synthesizing 3-halo-5-phenylisoxazole (e.g., 3-chloro- or 3-bromo-5-phenylisoxazole) as a key intermediate. This halo-isoxazole could then be subjected to a Suzuki or Stille coupling reaction with a suitable benzyl-organometallic reagent, such as benzylboronic acid or an organozinc or organotin equivalent, to form the C-C bond at the C-3 position, yielding the final product. The required 3-halo-5-phenylisoxazole could be prepared from 5-phenylisoxazol-3-one.

Another plausible, albeit multi-step, derivatization could start from a readily available isoxazole like 3-methyl-5-phenylisoxazole . rsc.orgclockss.org The methyl group at C-3 could be functionalized, for example, through radical halogenation to form a 3-(halomethyl) derivative. This intermediate could then be used in further reactions, such as conversion to a Grignard or organolithium reagent followed by appropriate steps, or used in a coupling reaction to install the second phenyl ring of the benzyl group, although this is a complex transformation. A more straightforward functionalization might start with 5-phenylisoxazole-3-carboxylic acid . unifi.it The carboxylic acid group could be reduced to a hydroxymethyl group, which could then be converted to a halomethyl group and subsequently used in a coupling reaction with a phenyl-organometallic reagent to form the benzyl substituent.

Chemical Reactivity and Transformations of 3 Benzyl 5 Phenylisoxazole

Electrophilic Substitution Reactions on the Isoxazole (B147169) Ring System

The isoxazole ring can undergo electrophilic substitution reactions, although it is generally less reactive than other five-membered heterocycles like furan. clockss.org The presence of both an oxygen (furan-like) and a nitrogen (pyridine-like) atom influences the regioselectivity of these reactions. clockss.org For the isoxazole ring itself, electrophilic attack is most favored at the C4 position, followed by C5 and then C2. pharmaguideline.com However, the substituents on the ring play a crucial role in directing incoming electrophiles.

While specific studies on the direct electrophilic substitution of 3-benzyl-5-phenylisoxazole are not extensively detailed in the provided search results, general principles of isoxazole chemistry suggest that reactions such as nitration, halogenation, and chloromethylation can occur. clockss.org The presence of the phenyl group at the C5 position and the benzyl (B1604629) group at the C3 position would likely influence the reactivity and regioselectivity of such transformations. For instance, intramolecular electrophilic aromatic substitution (SEAr) has been achieved at the 5-position of isoxazoles, particularly when facilitated by electron-donating groups at the 4-position and a catalyst. researchgate.net

Table 1: General Electrophilic Substitution Reactions on Isoxazoles

Reaction Reagents Position of Substitution Reference
Nitration Fuming HNO₃ / H₂SO₄ C4 clockss.org
Halogenation Halogen (e.g., Br₂, Cl₂) C4 clockss.org
Chloromethylation HCl / Formaldehyde C4 clockss.org

Nucleophilic Attack and Isoxazole Ring Transformations

Nucleophilic attack on the isoxazole ring is generally challenging due to the electron-rich nature of the heterocycle. pharmaguideline.com However, the presence of electron-withdrawing substituents or activation of the ring can facilitate such reactions. Nucleophilic attack is most likely to occur at the C2 or C5 positions, which are the most electron-deficient. pharmaguideline.com Often, nucleophilic attack leads to ring cleavage rather than simple substitution. pharmaguideline.com

In the context of this compound, computational studies on related phenylisoxazole derivatives suggest that the oxygen atom of a carbonyl group attached to the ring is susceptible to electrophilic attack, while hydrogen atoms on amide and hydrazone fragments are prone to nucleophilic attack. csic.eswiley.comresearchgate.net The quaternization of the isoxazole nitrogen to form an N-alkylisoxazolium salt significantly increases its susceptibility to nucleophilic attack, often leading to ring opening. clockss.org

Ring-Opening Reactions and Subsequent Chemical Derivatizations

A significant aspect of isoxazole chemistry is its propensity to undergo ring-opening reactions, which provides a versatile pathway to various acyclic and heterocyclic compounds. scilit.com The weak N-O bond is the key to this reactivity.

Reductive Ring Cleavage: The N-O bond of the isoxazole ring can be cleaved under reductive conditions to yield β-enaminoketones or β-hydroxyketones. orientjchem.orgthieme-connect.com This transformation makes isoxazoles useful synthons for 1,3-dicarbonyl compounds. chemicalbook.comorientjchem.org Various reducing agents can be employed for this purpose.

Table 2: Reagents for Reductive Ring Opening of Isoxazoles

Reagent Product Type Reference
Molybdenum hexacarbonyl β-aminoenones orientjchem.org
EtMgBr/Ti(Oi-Pr)₄ β-enaminoketones thieme-connect.com
Iron-catalyzed transfer hydrogenation β-enaminones researchgate.net
Sonication with boride β-enaminones digitellinc.com

For example, the reductive ring opening of 3,5-disubstituted isoxazoles using an iron catalyst in aged N-methyl-2-pyrrolidone (NMP) has been reported to produce β-enaminones. researchgate.net

Base-Induced Ring Cleavage: Base-induced ring cleavage of isoxazoles can also occur. For instance, treatment of 3-unsubstituted isoxazoles with a base can lead to the stereoselective synthesis of Z-β-siloxyacrylonitriles. tandfonline.com

Photochemical Ring Opening: Under UV irradiation, isoxazoles can undergo ring cleavage due to the weak N-O bond, often leading to rearrangement products like oxazoles via an azirine intermediate. nih.govaip.orgwikipedia.org

Exploration of Rearrangement Reactions in this compound Systems

Isoxazoles are known to undergo various rearrangement reactions, often initiated by heat, light, or chemical reagents. mvpsvktcollege.ac.in These rearrangements can lead to the formation of other heterocyclic systems.

Photochemical Rearrangements: As mentioned, the photoisomerization of isoxazoles to oxazoles is a well-documented process that proceeds through an acyl azirine intermediate. nih.govaip.orgwikipedia.org This has been demonstrated for various substituted isoxazoles. nih.govresearchgate.net

Base-Induced Rearrangements: Base-induced rearrangements of isoxazoles can also occur. For instance, a novel base-induced rearrangement of isoxazoles to imidazole (B134444) derivatives has been reported. rsc.org Another example is a mild, base-catalyzed transformation of certain isoxazoles into oxazoles. rsc.orglboro.ac.uk

Rearrangement of Side-Chains: The rearrangement of arylhydrazones of 3-benzoyl-5-phenylisoxazole (B14147766) to 2-aryl-4-phenacyl-1,2,3-triazoles has been studied, indicating that the side chains can participate in ring transformations. rsc.org In a different system, a secondary amine was found to cause an unusual rearrangement to yield a 3-benzyl isoxazole-4-carbaldehyde. wordpress.com

Spectroscopic and Advanced Structural Characterization of 3 Benzyl 5 Phenylisoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of 3-Benzyl-5-phenylisoxazole, providing unambiguous evidence of its proton and carbon framework.

The ¹H NMR spectrum provides a clear map of the proton environments within the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the benzyl (B1604629) group, the phenyl substituent, and the isoxazole (B147169) ring itself.

Key expected signals include:

A singlet for the single proton on the C4 position of the isoxazole ring. In the closely related 3,5-diphenylisoxazole (B109209), this proton appears at approximately δ 6.56 ppm. rjpbcs.com

A singlet corresponding to the two benzylic protons (-CH₂-), a characteristic feature of the benzyl group.

A series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm) representing the protons of the benzyl group's phenyl ring and the C5-phenyl ring. For instance, in various 3-phenyl-5-aryl isoxazoles, the aromatic protons present as complex multiplets in this range. rjpbcs.com

Table 1: Expected ¹H NMR Spectral Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Benzylic CH₂~4.1 - 4.5Singlet (s)
Isoxazole C4-H~6.4 - 6.8Singlet (s)
Aromatic Protons (2 x C₆H₅)~7.2 - 7.9Multiplet (m)

Complementing the proton data, ¹³C NMR spectroscopy details the carbon skeleton of the molecule. The spectrum for this compound will display signals for each unique carbon atom in the isoxazole ring, the benzyl moiety, and the phenyl group. Studies on related 3-aryl-5-phenylisoxazoles indicate that the chemical shifts of the isoxazole ring carbons are not heavily influenced by the nature of the substituent at the C3 position. researchgate.net

Table 2: Expected ¹³C NMR Spectral Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
Benzylic CH₂~30 - 35
Isoxazole C4~97 - 100
Aromatic Carbons (2 x C₆H₅)~125 - 138
Isoxazole C3~161 - 164
Isoxazole C5~169 - 171

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed for more complex structural confirmations, particularly for determining spatial relationships between atoms. researchgate.net For derivatives of phenylisoxazole, 2D NOESY has been crucial in confirming isomeric forms. researchgate.netwiley.com In the context of this compound, a NOESY experiment would be expected to show correlations between the benzylic protons and the adjacent phenyl ring protons, as well as between the isoxazole C4-H proton and the protons of the C5-phenyl ring, thereby confirming the connectivity and conformation of the substituents.

Carbon-13 (13C) NMR Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry is essential for determining the molecular weight and analyzing the fragmentation patterns of this compound, further confirming its structure. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is critical for determining the elemental composition. nih.gov

The calculated molecular weight of this compound (C₁₆H₁₃NO) is 235.0997 g/mol . Techniques like Electrospray Ionization (ESI-MS) are commonly used for the analysis of isoxazole derivatives. rjpbcs.comresearchgate.net The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 236.1070. thieme-connect.com Fragmentation analysis would likely reveal characteristic losses, such as the cleavage of the benzyl group or the isoxazole ring, providing further structural validation. The analysis of related compounds like 3,5-diphenylisoxazole shows a base peak corresponding to the molecular ion [M]⁺. rjpbcs.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum provides evidence for the aromatic rings, the isoxazole nucleus, and the aliphatic C-H bonds of the benzyl group.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Reference
Aromatic C-HStretching~3020 - 3060 rjpbcs.comrsc.org
Aliphatic C-H (CH₂)Stretching~2920 - 2960 nih.govrsc.org
C=N (Isoxazole Ring)Stretching~1525 - 1590 rjpbcs.com
C=C (Aromatic Rings)Stretching~1450 - 1490 rjpbcs.com
N-O (Isoxazole Ring)Stretching~1320 - 1410 rjpbcs.com

These expected frequencies are based on data from structurally similar isoxazole derivatives characterized in the literature. rjpbcs.comrsc.orgrsc.org

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation in the solid state. hilarispublisher.com The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be deduced, yielding a detailed molecular model. hilarispublisher.com

For an isoxazole derivative, this analysis would confirm the planarity of the isoxazole ring and determine the spatial orientation of the benzyl and phenyl substituents relative to the heterocyclic core. Key parameters obtained from such an analysis include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the precise bond lengths and angles within the molecule.

While X-ray crystallography provides the most detailed structural information, specific crystallographic data for this compound is not prominently available in the reviewed literature. However, analysis of closely related isoxazole structures provides insight into the type of data that would be obtained. For instance, the crystal structure of isopropyl 3-phenylisoxazole-5-carboxylate was determined to be in the monoclinic system with the space group P2₁/c. nih.gov In another example, N-Benzyl-5-(tert-butyl)-3-phenylisoxazole-4-carboxamide was found to have a tetragonal crystal system and a space group of I4₁/a. rsc.org These examples highlight the detailed structural parameters that X-ray crystallography can provide for isoxazole derivatives.

Table 1: Representative X-ray Crystallography Data for Related Isoxazole Compounds Note: This table illustrates the type of data obtained from X-ray crystallography for analogous structures, as specific data for this compound was not found.

ParameterIsopropyl 3-phenylisoxazole-5-carboxylate nih.govN-Benzyl-5-(tert-butyl)-3-phenylisoxazole-4-carboxamide rsc.org
Molecular Formula C₁₃H₁₃NO₃C₂₁H₂₂N₂O₂
Crystal System MonoclinicTetragonal
Space Group P2₁/cI4₁/a
Unit Cell Dimensions a = 4.6311 Å, b = 16.596 Å, c = 15.897 Åa = 20.3378 Å, b = 20.3378 Å, c = 12.0084 Å
α = 90°, β = 98.321°, γ = 90°α = 90°, β = 90°, γ = 90°

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. It serves as a crucial check for the purity of a synthesized compound and verifies that its empirical formula aligns with the proposed molecular structure. The process typically involves the combustion of a small, precisely weighed sample, where the resulting gaseous products (e.g., CO₂, H₂O, N₂) are quantitatively measured.

For this compound, the molecular formula is C₁₆H₁₃NO. bldpharm.comlookchem.com Based on this formula, the theoretical elemental composition can be calculated. These calculated values are then compared against the experimental results obtained from an elemental analyzer. A close agreement between the "calculated" and "found" percentages (typically within ±0.4%) provides strong evidence for the compound's identity and purity. While experimental data for the title compound is not specified in the available literature, the theoretical values derived from its molecular formula are presented below. This comparison is a standard procedure in the characterization of novel compounds. frontiersin.org

Table 2: Elemental Composition of this compound (C₁₆H₁₃NO)

ElementMolecular Weight ( g/mol )Theoretical Percentage (%)
Carbon (C)12.01181.68%
Hydrogen (H)1.0085.57%
Nitrogen (N)14.0075.95%
Oxygen (O)15.9996.80%
Total 235.28 bldpharm.comlookchem.com100.00%

Computational and Theoretical Investigations of 3 Benzyl 5 Phenylisoxazole

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. It is used to optimize molecular geometries, predict vibrational frequencies, and calculate various electronic properties. The selection of an appropriate functional and basis set is a critical first step in any DFT study, as this choice directly influences the quality of the results.

The choice of exchange-correlation functional is pivotal in DFT calculations. Different functionals are designed with varying levels of theoretical rigor and empirical parameterization to approximate the complex electron exchange and correlation energies. For isoxazole (B147169) derivatives, a range of functionals is commonly employed to capture their electronic behavior accurately.

Commonly used functionals include:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is one of the most widely used hybrid functionals, known for providing a good balance of accuracy and efficiency for a vast array of organic molecules. researchgate.netcsic.eswiley.comwiley.comacu.edu.inresearchgate.net It is frequently the default choice for geometry optimizations and electronic property calculations of heterocyclic systems. researchgate.netcsic.eswiley.comwiley.comacu.edu.inresearchgate.net

CAM-B3LYP (Coulomb-Attenuating Method B3LYP) : This is a long-range corrected hybrid functional, which is particularly effective for systems where charge-transfer excitations are important. Studies on isoxazole derivatives have utilized this functional to analyze absorption properties and energy gaps. researchgate.net

WB97XD : This is another long-range corrected functional that includes empirical dispersion corrections. It is well-suited for studying systems with non-covalent interactions and has been applied to investigate cycloaddition reactions involving isoxazole precursors. researchgate.netresearchgate.net

MPW1PW91 : This hybrid functional has also been employed in the study of isoxazole derivatives for calculating properties like the HOMO-LUMO energy gap. researchgate.net

M06-2X : This is a high-nonlocality hybrid meta-GGA functional, which often provides excellent results for main-group thermochemistry and non-covalent interactions. It has been tested in comparative analyses of reactions leading to isoxazole formation. researchgate.netnrel.gov

A comparative analysis is often performed to validate the results. For instance, in studies of cycloaddition reactions to form isoxazoles, functionals like B3LYP, MPWB1K, M06-2X, and wB97XD have been compared to determine which best reproduces experimental outcomes. researchgate.net The selection is typically based on which functional provides results that are most consistent with experimental data, where available, or with higher-level theoretical benchmarks.

The basis set is the set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation. Pople-style basis sets are very common in studies of organic molecules.

Split-Valence Basis Sets (e.g., 6-31G, 6-311G) : These sets use multiple functions to describe the valence orbitals, allowing them to change size, while using a single function for core orbitals. The 6-311G basis set, a triple-split valence set, offers more flexibility than the double-split 6-31G. libretexts.org

Polarization Functions (e.g., (d,p)) : Indicated by * or (d,p), these functions add orbitals with higher angular momentum (e.g., d-functions on heavy atoms, p-functions on hydrogens). tau.ac.il This allows for the description of anisotropic electron density, which is crucial for accurately modeling bonding in cyclic systems and is a standard feature in calculations for isoxazoles. researchgate.netacu.edu.in

Diffuse Functions (e.g., + or ++ ) : Indicated by +, these functions are large, low-exponent functions that allow orbitals to occupy a larger region of space. tau.ac.il They are particularly important for describing anions, excited states, and systems with lone pairs or other regions of diffuse electron density. The 6-311++G(d,p) basis set, which includes diffuse functions on both heavy atoms and hydrogens, is frequently used for high-accuracy calculations of electronic properties in phenylisoxazole derivatives. researchgate.netcsic.eswiley.comwiley.com

For isoxazole derivatives, geometry optimizations are often performed with a reliable combination like B3LYP/6-311G(d,p) or B3LYP/6-311++G(d,p) . researchgate.netcsic.esacu.edu.in The choice represents a robust compromise between accuracy and computational demand, providing reliable geometric parameters and electronic properties for this class of compounds.

Table 1: Common DFT Functionals and Basis Sets for Isoxazole Derivative Studies This table is illustrative and based on studies of related isoxazole compounds.

Functional Basis Set Typical Application Reference
B3LYP 6-311G(d,p) Geometry Optimization, Vibrational Frequencies researchgate.netjmaterenvironsci.com
B3LYP 6-311++G(d,p) Electronic Properties (HOMO/LUMO, MEP, NBO) researchgate.netcsic.eswiley.comwiley.com
CAM-B3LYP 6-31G(d,p) UV/Visible Absorption Spectra, Energy Gap researchgate.net
WB97XD 6-311+G(d) Reaction Mechanisms, Thermochemistry researchgate.net
M06-2X def2-TZVP Radical Stability, Thermochemistry nrel.gov

Selection and Comparative Analysis of Functionals (e.g., B3LYP, CAM-B3LYP, WB97XD, MPW1PW91, M06-2X)

Analysis of Electronic Properties and Chemical Reactivity Descriptors

Once the geometry of 3-benzyl-5-phenylisoxazole is optimized using a selected DFT method, various electronic properties and reactivity descriptors can be calculated to understand its chemical nature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.

Low Energy Gap : A smaller ΔE suggests that the molecule is more polarizable, less stable, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wiley.com

High Energy Gap : A larger ΔE implies higher kinetic stability and lower chemical reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data for a Related Phenylisoxazole Derivative Data based on a phenylisoxazole semicarbazone derivative calculated at the B3LYP/6-311++G(d,p) level in the gas phase. wiley.com

Parameter Energy (eV)
EHOMO -6.532
ELUMO -2.233
Energy Gap (ΔE) 4.299

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecular surface. It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net

Red Regions : Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. These are often located on electronegative atoms like oxygen and nitrogen.

Blue Regions : Indicate positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly those attached to electronegative atoms. wiley.com

For isoxazole derivatives, MEP maps consistently show the most negative potential around the oxygen and nitrogen atoms of the isoxazole ring and other functional groups (like carbonyl oxygen). wiley.comresearchgate.net The most positive regions are located on the hydrogen atoms of the aromatic rings. wiley.com An MEP analysis of this compound would pinpoint the specific atoms most likely to engage in intermolecular interactions, such as hydrogen bonding.

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of bonds, lone pairs, and core orbitals. This method is exceptionally useful for quantifying hyperconjugative interactions and charge delocalization.

The key aspect of NBO analysis is the examination of interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. arxiv.org A higher E(2) value indicates a stronger interaction.

Common interactions analyzed include:

π → π *: Delocalization between π-bonding and π-antibonding orbitals, indicative of conjugation.

n → π *: Interaction between a lone pair (n) and an antibonding π-orbital, a key stabilizing hyperconjugative effect.

σ → σ *: Interaction between sigma bonding and antibonding orbitals.

Mulliken Atomic Charges

Mulliken population analysis is a cornerstone of computational chemistry used to assign partial atomic charges, offering insights into the electronic distribution within a molecule. This charge distribution influences numerous molecular properties, including the dipole moment, polarizability, and the nature of intermolecular interactions. In theoretical studies of phenylisoxazole derivatives, Mulliken atomic charges are calculated to identify the most electropositive and electronegative centers within the molecule. wiley.com

For instance, in computational analyses of phenylisoxazole-carbaldehyde semicarbazone derivatives, DFT calculations have been used to determine the charge on each atom. csic.es These studies generally reveal that oxygen and nitrogen atoms carry negative charges, acting as donor atoms, while many hydrogen atoms exhibit positive charges. In one such study on related derivatives, it was found that hydrogen atoms attached to nitrogen atoms (specifically in hydrazone and amide groups) possessed the highest positive partial charges, while certain carbon atoms within the phenyl ring showed the highest negative partial charges. wiley.com This information is critical for predicting sites susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative Mulliken Atomic Charges for Atoms in a Phenylisoxazole Derivative System (cisE conformer, Gas Phase) Note: This data is for a related phenylisoxazole-semicarbazone derivative and serves to illustrate the typical charge distribution on the core atoms.

AtomCharge (e)
O (isoxazole)-0.15
N (isoxazole)-0.05
C3 (isoxazole)+0.20
C4 (isoxazole)-0.10
C5 (isoxazole)+0.25
Phenyl C (avg)-0.08
Phenyl H (avg)+0.12

Data is representative and compiled based on principles discussed in cited literature.

Conformational Analysis and Thermochemical Stability Studies

Conformational analysis is vital for understanding the three-dimensional structure and relative stability of different spatial arrangements (conformers) of a molecule. Theoretical calculations allow for the exploration of a molecule's potential energy surface to identify stable conformers and determine their relative energies. csic.es

Theoretical Prediction of Spectroscopic Properties (IR, NMR, UV-Vis Spectra)

Computational methods are powerful tools for predicting and interpreting spectroscopic data. By calculating properties like vibrational frequencies (IR), nuclear magnetic shielding (NMR), and electronic transitions (UV-Vis), a direct comparison can be made with experimental results, aiding in structure elucidation. researchgate.netacs.org

Infrared (IR) Spectroscopy: Theoretical vibrational analysis can predict the frequencies and intensities of IR absorption bands. For derivatives of phenylisoxazole, DFT calculations have been used to assign specific vibrational modes. csic.es For example, calculated spectra can help assign bands corresponding to N-H stretching, C-H stretching of the aromatic ring, and C=O stretching in related structures. csic.es A strong correlation between the calculated and experimental spectra validates the optimized molecular geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in DFT calculations to predict ¹H and ¹³C NMR chemical shifts. researchgate.net In studies of phenylisoxazole derivatives, calculated chemical shifts have shown good agreement with experimental data. researchgate.net For example, calculations on related compounds have helped explain why protons at the C-4 position of the isoxazole ring are deshielded due to the influence of substituents on the phenyl ring. csic.es

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic absorption spectra. acs.org These calculations provide information on excitation energies and oscillator strengths, which correspond to the λ_max values and intensities of absorption bands in a UV-Vis spectrum. researchgate.net For phenylisoxazole systems, these calculations often focus on the electronic transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The calculated HOMO-LUMO energy gap (Eg) is a key parameter, as it indicates the potential for intramolecular charge transfer and provides insights into the molecule's reactivity and electronic properties. researchgate.net

Theoretical Insights into Reaction Mechanisms and Pathways

Theoretical calculations are instrumental in elucidating reaction mechanisms by mapping the energy profile of a chemical reaction, including the structures of reactants, transition states, and products. sumitomo-chem.co.jp The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be calculated to provide a quantitative measure of reactivity. sumitomo-chem.co.jp

For the this compound scaffold, theoretical insights can predict its reactivity. The chloromethyl group in the related compound 3-(chloromethyl)-5-phenylisoxazole, for example, is known to be highly reactive, enabling various nucleophilic substitution reactions. This suggests that the benzylic protons on this compound could be susceptible to radical abstraction or deprotonation, opening pathways for functionalization at the benzylic position.

Furthermore, molecular modeling can provide insights into how these molecules interact with biological targets. In a study on 5-phenylisoxazole-3-carboxylic acid derivatives, molecular docking was used to understand the binding mode of an inhibitor within the active site of the enzyme xanthine (B1682287) oxidase. nih.gov Such studies are crucial for structure-guided drug design, helping to rationalize structure-activity relationships and guide the synthesis of more potent analogues. nih.gov The analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps, derived from DFT calculations, can further identify the regions of a molecule that are likely to be involved in interactions with other reagents or biological macromolecules. csic.esresearchgate.net

Advanced Applications and Future Research Directions of Isoxazole Scaffolds in Chemical Science

Role of 3-Benzyl-5-phenylisoxazole as a Versatile Chemical Synthon in Complex Molecule Synthesis

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a valuable building block in organic synthesis. rsc.orgnih.gov Its unique electronic properties and the susceptibility of the N-O bond to cleavage make it a versatile precursor for a variety of more complex molecular structures. nih.gov Specifically, this compound serves as a key intermediate, or synthon, in the creation of diverse and intricate molecules. rsc.org

The strategic placement of the benzyl (B1604629) and phenyl groups on the isoxazole core allows for targeted chemical transformations. The isoxazole nucleus itself can be readily converted into other important functional groups such as β-hydroxy ketones, γ-amino alcohols, and β-dicarbonyl compounds. benthamdirect.com This reactivity is crucial for the assembly of complex natural products and biologically active compounds. nih.gov

Recent synthetic strategies have focused on developing efficient and environmentally friendly methods for creating isoxazole derivatives. nih.govresearchgate.net These include transition metal-catalyzed cycloadditions and green chemistry approaches that enhance the accessibility and utility of compounds like this compound for broader applications in drug discovery and materials science. rsc.orgnih.gov The ability to functionalize the isoxazole ring at various positions further expands its role as a versatile synthon, enabling the synthesis of a wide array of complex molecular architectures. wiley.com

Development of Novel Isoxazole-Based Materials with Defined Chemical Functionalities (e.g., semiconductors, liquid crystals, chiral ligands, dyes)

The inherent properties of the isoxazole ring, such as its significant dipole moment and polarizability, make it an attractive component in the design of advanced materials. researchgate.netarkat-usa.org These characteristics are instrumental in the development of novel materials with specific chemical and physical functions. benthamdirect.comgrafiati.com

Semiconductors: Isoxazole derivatives have shown promise as organic semiconductors. worldscientific.comresearchgate.net Theoretical studies, such as those employing density functional theory (DFT), have indicated that certain isoxazole-based molecules possess favorable charge transport properties, suggesting their potential application in electronic devices like organic light-emitting diodes (OLEDs). worldscientific.comresearchgate.net

Liquid Crystals: The geometry and polarity of the isoxazole ring are beneficial for the formation of liquid crystalline phases. researchgate.netbeilstein-journals.org Researchers have successfully synthesized isoxazole-containing molecules that exhibit various mesophases, including nematic and smectic phases. researchgate.nettandfonline.com The stability and temperature range of these liquid crystal phases can be fine-tuned by modifying the substituents on the isoxazole core. researchgate.netbeilstein-journals.org For instance, isoxazole-based bent-core liquid crystals derived from curcumin (B1669340) have been synthesized and characterized. tandfonline.comtandfonline.com

Chiral Ligands: The isoxazole scaffold has been incorporated into the design of chiral ligands for asymmetric catalysis. researchgate.netmdpi.com These ligands, often featuring a rigid and well-defined structure, have proven effective in promoting enantioselective reactions. researchgate.netuni-freiburg.de For example, chiral spiro (isoxazole-isoxazoline) hybrid ligands have been developed and used in palladium-catalyzed asymmetric cyclization reactions. researchgate.net

Dyes: The electronic nature of the isoxazole ring allows for its use in the creation of novel dyes. bohrium.comemerald.com Isoxazole-based azo dyes have been synthesized and their optical properties investigated, with some compounds exhibiting significant solvatochromic behavior. bohrium.com These dyes have potential applications as active sunscreen agents and in other areas where light absorption properties are important. bohrium.comnsf.gov

Investigation of this compound and its Derivatives in Chemo-Material Science

The specific structure of this compound and its derivatives makes them interesting candidates for investigation in chemo-material science. The aromatic phenyl and benzyl groups contribute to π-π stacking interactions, which are crucial for the self-assembly and ordering of molecules in materials. nsf.gov

The versatility of the isoxazole core allows for the introduction of various functional groups, enabling the tailoring of material properties. researchgate.net For instance, the incorporation of long alkyl chains can influence the liquid crystalline behavior, while the addition of specific chromophores can lead to new dye molecules. tandfonline.combohrium.com The synthesis of derivatives of this compound where the phenyl or benzyl rings are substituted with different functional groups can lead to materials with tailored electronic and optical properties. researchgate.net

Research in this area involves the synthesis of new derivatives and the characterization of their material properties using techniques such as polarizing optical microscopy, differential scanning calorimetry, and X-ray diffraction. tandfonline.com These investigations aim to understand the relationship between the molecular structure of the isoxazole derivatives and their macroscopic material properties, paving the way for their application in advanced technologies. researchgate.net

Integration of Computational and Experimental Approaches for Rational Design of Isoxazole Systems

The combination of computational modeling and experimental synthesis is a powerful strategy for the rational design of novel isoxazole-based systems with desired properties. nih.govmdpi.com Computational methods, particularly Density Functional Theory (DFT), are extensively used to predict the geometric, electronic, and optical properties of isoxazole derivatives before their synthesis. worldscientific.comnih.gov

This integrated approach allows for a deeper understanding of reaction mechanisms and the factors that control the regioselectivity of synthetic routes. nih.govmdpi.com For example, DFT calculations have been used to study the 1,3-dipolar cycloaddition reactions used to form the isoxazole ring, providing insights that help to optimize reaction conditions and improve yields. nih.govmdpi.com

In the context of materials science, computational screening can identify promising candidates for applications such as semiconductors or nonlinear optical materials. worldscientific.com For instance, calculations of reorganization energies and transfer integrals can predict the charge transport capabilities of isoxazole derivatives. worldscientific.com Similarly, in drug design, molecular docking and molecular dynamics simulations help to predict the binding affinity of isoxazole-based inhibitors to their target proteins. mdpi.comacs.org

The synergy between computational predictions and experimental validation accelerates the discovery and development of new functional isoxazole systems, saving time and resources. nih.govchemrxiv.orgacs.org

Emerging Trends in Synthetic and Theoretical Isoxazole Chemistry Research

The field of isoxazole chemistry is continually evolving, with several emerging trends shaping its future direction.

Synthetic Chemistry:

Novel Catalytic Systems: There is a growing interest in the development of new and more efficient catalytic systems for isoxazole synthesis, including the use of novel transition metal catalysts and organocatalysts. wiley.commdpi.com

Green Chemistry: A significant trend is the focus on developing more environmentally friendly synthetic methods, such as using greener solvents and reagents, and designing reactions with higher atom economy. rsc.orgnih.gov

Direct Functionalization: Research is increasingly directed towards the direct C-H functionalization of the isoxazole ring, which offers a more efficient way to create complex derivatives without the need for pre-functionalized starting materials. wiley.comresearchgate.net

Flow Chemistry: The application of flow chemistry techniques to isoxazole synthesis is gaining traction, offering advantages in terms of safety, scalability, and reaction control.

Theoretical Chemistry:

Advanced Computational Methods: The use of more sophisticated computational methods, including advanced DFT functionals and ab initio calculations, is providing more accurate predictions of molecular properties and reaction outcomes. nih.govresearchgate.net

Machine Learning: Machine learning algorithms are beginning to be applied to predict the properties and reactivity of isoxazole derivatives, accelerating the discovery of new compounds with desired characteristics.

Multi-scale Modeling: The integration of different computational scales, from quantum mechanics to molecular dynamics, is enabling a more comprehensive understanding of the behavior of isoxazole-based systems, from the molecular level to the bulk material. nih.gov

In Silico Drug Design: The use of computational tools for the rational design of new isoxazole-based drugs continues to be a major trend, with a focus on developing more selective and potent therapeutic agents. acs.orgresearchgate.net

These emerging trends are expected to lead to the development of new isoxazole-based molecules and materials with enhanced performance and a wider range of applications in medicine, materials science, and beyond. rsc.org

Q & A

Q. What are the common synthetic routes for 3-Benzyl-5-phenylisoxazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclization reactions using hydroxylamine derivatives or condensation of β-diketones with benzyl-substituted aldehydes. For example, describes a reflux-based approach using hydroxylamine hydrochloride and potassium bicarbonate in ethanol, yielding 78% product after recrystallization. Optimizing stoichiometry (e.g., 2:1 molar ratio of reagents), controlling reaction time (6–8 hours), and selecting polar aprotic solvents (e.g., DMF) can enhance yields. Catalysts like polyphosphoric acid (PPA) are effective for benzisoxazole cyclization, as shown in , where PPA-mediated reactions achieved 70–90% yields .

Q. How is the purity and structural integrity of this compound confirmed in synthetic chemistry research?

  • Methodological Answer : Analytical techniques include:
  • GC-MS : To confirm molecular ion peaks (e.g., m/z 459 [M⁺] in ) .
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • Melting Point Analysis : Consistency with literature values (e.g., 165–166°C in ) .
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in for a related benzisoxazole derivative, where bond angles and dihedral angles were validated .

Advanced Research Questions

Q. What structural modifications to this compound enhance its bioactivity, and how are these modifications validated?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., halogens) at the 5-position or bulky substituents on the benzyl ring can modulate bioactivity. For example, highlights that substituted benzisoxazoles exhibit neuroleptic and antibacterial properties. Validations involve:
  • In Vitro Assays : Testing against bacterial strains (e.g., S. aureus MIC values) .
  • Docking Studies : Computational modeling to assess binding affinity with target proteins (e.g., ’s use of docking poses to visualize interactions) .
  • SAR Analysis : Correlating substituent effects (e.g., para-chloro vs. meta-methoxy) with activity trends .

Q. How do steric and electronic factors influence the regioselectivity of this compound derivatives in cross-coupling reactions?

  • Methodological Answer : Steric hindrance at the 3-benzyl position often directs coupling to the 5-phenyl ring. Electronic effects from substituents (e.g., electron-donating methoxy groups) activate specific sites for Suzuki-Miyaura or Buchwald-Hartwig reactions. ’s bromomethyl derivatives (e.g., 4-(Bromomethyl)-3-methyl-5-phenylisoxazole) show preferential reactivity at the bromine site due to its electrophilic nature. Kinetic studies using DFT calculations can predict regioselectivity, as seen in ’s analysis of intramolecular interactions .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the biological activity of this compound derivatives?

  • Methodological Answer : Iterative refinement is critical:
  • Data Triangulation : Combine docking results (e.g., AutoDock Vina) with experimental IC₅₀ values from enzyme inhibition assays .
  • Error Analysis : Assess force field limitations in MD simulations (e.g., overestimation of π-π stacking) .
  • Meta-Analysis : Compare results across studies (e.g., ’s review of benzisoxazole bioactivity vs. ’s synthetic derivatives) .
  • Reproducibility Checks : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) .

Q. How can X-ray crystallography and density functional theory (DFT) calculations be integrated to elucidate the electronic and steric effects of substituents on this compound’s reactivity?

  • Methodological Answer :
  • X-ray Data : Determine bond lengths (e.g., C–O = 1.36 Å) and dihedral angles (e.g., 70.33° between benzisoxazole and phenyl planes in ) .
  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Match computed spectra (IR, UV-Vis) with experimental data .
  • Energy Decomposition Analysis : Quantify steric vs. electronic contributions to reaction barriers (e.g., using Gaussian 16) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.